N-(1,3-benzodioxol-5-yl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that features a benzodioxole ring, a nitrophenyl group, and a thiazole ring
Preparation Methods
The synthesis of N-(1,3-benzodioxol-5-yl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxole and nitrophenyl intermediates, followed by their coupling with a thiazole derivative under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
N-(1,3-benzodioxol-5-yl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride, can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace leaving groups under suitable conditions.
Common reagents and conditions for these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-yl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzodioxole and thiazole rings can participate in π-π stacking interactions, while the nitrophenyl group may engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Similar compounds to N-(1,3-benzodioxol-5-yl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide include:
- N-(1,3-benzodioxol-5-yl)-2-[{3-nitrophenyl}(phenylsulfonyl)amino]acetamide
- 1-(1,3-Benzodioxol-5-yl)-3-(3-nitrophenyl)-2-propen-1-one
These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of benzodioxole, nitrophenyl, and thiazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S.BrH/c20-19(21)12-3-1-2-10(6-12)13-8-24-16(18-13)17-11-4-5-14-15(7-11)23-9-22-14;/h1-8H,9H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRHDPNWIJOPOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-].Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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